molecular formula C12H17NO2 B2863829 methyl4-amino-3-(2-methylpropyl)benzoate CAS No. 2253639-71-1

methyl4-amino-3-(2-methylpropyl)benzoate

Cat. No.: B2863829
CAS No.: 2253639-71-1
M. Wt: 207.273
InChI Key: BNWHHDSXXMTWJT-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-(2-methylpropyl)benzoate is a substituted benzoate ester characterized by a methyl ester group, an amino (-NH₂) substituent at the para position (C4), and a 2-methylpropyl (isobutyl) group at the meta position (C3) on the aromatic ring. This structural configuration imparts unique physicochemical properties, distinguishing it from simpler alkyl benzoates. The compound’s synthesis likely involves multi-step reactions, such as esterification of a benzoic acid derivative followed by selective substitution or coupling reactions to introduce the amino and isobutyl groups, analogous to methods described for ethyl 4-aminobenzoate derivatives .

Properties

IUPAC Name

methyl 4-amino-3-(2-methylpropyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-8(2)6-10-7-9(12(14)15-3)4-5-11(10)13/h4-5,7-8H,6,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWHHDSXXMTWJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(C=CC(=C1)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-3-(2-methylpropyl)benzoate typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for methyl 4-amino-3-(2-methylpropyl)benzoate often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

methyl4-amino-3-(2-methylpropyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

methyl4-amino-3-(2-methylpropyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-amino-3-(2-methylpropyl)benzoate involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate various biological processes and pathways .

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties of Selected Benzoate Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Functional Groups
Methyl 4-amino-3-(2-methylpropyl)benzoate* C₁₂H₁₇NO₂ 207.27 -OCH₃ (C1), -NH₂ (C4), -CH₂CH(CH₃)₂ (C3) Ester, amino, branched alkyl
Ethyl 4-aminobenzoate C₉H₁₁NO₂ 165.19 -OCH₂CH₃ (C1), -NH₂ (C4) Ester, amino
Isobutyl benzoate C₁₁H₁₄O₂ 178.23 -OCH₂CH(CH₃)₂ (C1) Ester, branched alkyl
Methyl benzoate C₈H₈O₂ 136.15 -OCH₃ (C1) Ester
2-Methylpropyl N-methyl-2-aminobenzoate C₁₂H₁₇NO₂ 207.27 -OCH₂CH(CH₃)₂ (C1), -N(CH₃)₂ (C2) Ester, tertiary amino, branched alkyl

Note: Properties for methyl 4-amino-3-(2-methylpropyl)benzoate are inferred based on structural analogs.

Key Observations :

  • The target compound shares a molecular formula with 2-methylpropyl N-methyl-2-aminobenzoate but differs in substituent positions and amino group type (primary vs. tertiary).
  • Compared to ethyl 4-aminobenzoate , the isobutyl group increases molecular weight by ~42 g/mol and lipophilicity.

Physicochemical Properties

Solubility and Polarity

  • The amino group in methyl 4-amino-3-(2-methylpropyl)benzoate enhances water solubility relative to non-amino-substituted benzoates like isobutyl benzoate . However, the isobutyl group counteracts this by increasing hydrophobicity.
  • Methyl benzoate is sparingly soluble in water (0.4 g/L at 25°C), while ethyl 4-aminobenzoate shows moderate solubility due to the amino group. The target compound likely falls between these extremes.

Spectral Characteristics

  • NMR: The aromatic protons in methyl 4-amino-3-(2-methylpropyl)benzoate would resonate at δ 6.5–7.5 ppm (similar to ethyl 4-aminobenzoate ), with the amino proton appearing as a broad singlet (δ ~5.5 ppm). The isobutyl group’s methyl protons would appear as a doublet (δ ~0.9 ppm) and a multiplet for the methine proton (δ ~1.8–2.1 ppm).
  • FT-IR : Expected peaks include N-H stretch (~3300 cm⁻¹), ester C=O (~1720 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .

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